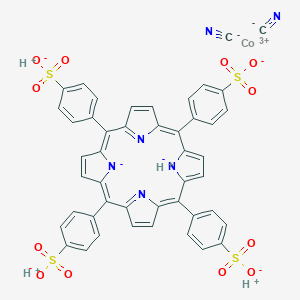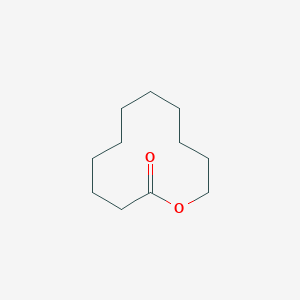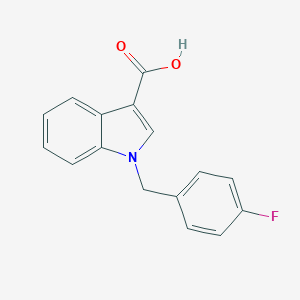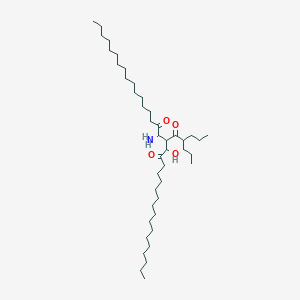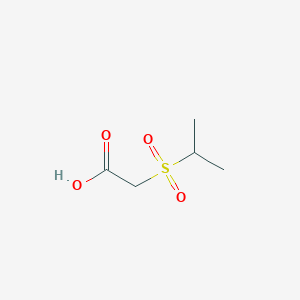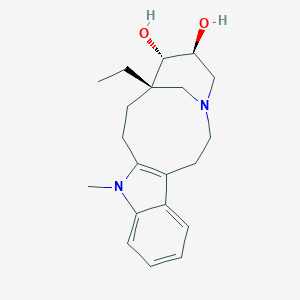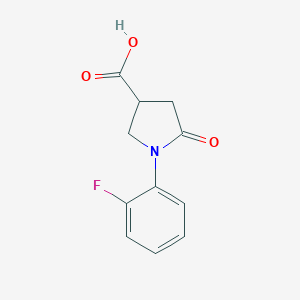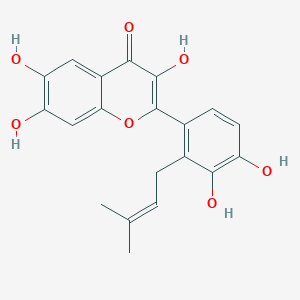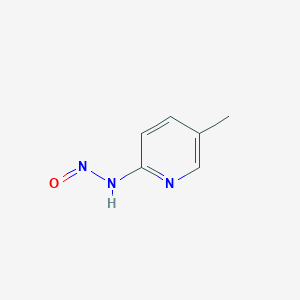![molecular formula C15H31N5O6 B162036 (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 130059-78-8](/img/structure/B162036.png)
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid is a synthetic polypeptide composed of lysine and a repeating tripeptide sequence of alanyl-alanyl-alanine. This compound is part of the broader class of poly(amino acids), which are known for their potential applications in various fields such as biomedicine, nanotechnology, and materials science. The unique sequence and structure of poly(lysine(alanyl-alanyl-alanine)) endow it with specific properties that make it suitable for diverse scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: (lysine, alanyl-alanyl-alanine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: While SPPS is suitable for laboratory-scale synthesis, industrial production may involve solution-phase synthesis or chemoenzymatic methods to achieve higher yields and scalability. These methods often require optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure efficient polymerization and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of disulfide bonds (if present) can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides in organic solvents.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Free thiols or reduced peptides.
Substitution: Functionalized peptides with varying side chains.
Aplicaciones Científicas De Investigación
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and polymerization techniques.
Biology: Employed in cell culture studies to enhance cell adhesion and proliferation.
Medicine: Investigated for drug delivery systems due to its biocompatibility and ability to form nanoparticles.
Industry: Utilized in the development of biodegradable plastics and eco-friendly materials.
Mecanismo De Acción
The mechanism of action of poly(lysine(alanyl-alanyl-alanine)) is primarily based on its interaction with biological membranes and proteins. The lysine residues provide positive charges that facilitate binding to negatively charged cell membranes, enhancing cellular uptake. The alanyl-alanyl-alanine sequence contributes to the structural stability and hydrophobic interactions, promoting self-assembly into nanoparticles or hydrogels. These properties make it an effective carrier for drug delivery and a scaffold for tissue engineering.
Comparación Con Compuestos Similares
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be compared with other poly(amino acids) such as:
Poly(lysine): Similar in terms of lysine content but lacks the specific alanyl-alanyl-alanine sequence, resulting in different structural and functional properties.
Poly(glutamic acid): Contains glutamic acid instead of lysine, leading to different charge properties and applications.
Poly(aspartic acid): Another poly(amino acid) with distinct properties due to the presence of aspartic acid.
The uniqueness of poly(lysine(alanyl-alanyl-alanine)) lies in its specific sequence, which imparts unique structural and functional characteristics, making it suitable for specialized applications in biomedicine and materials science.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4.C6H14N2O2/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16;7-4-2-1-3-5(8)6(9)10/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16);5H,1-4,7-8H2,(H,9,10)/t4-,5-,6-;5-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXFPWGSRDWVOW-QVRDIQFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156328 |
Source


|
| Record name | Poly(lysine(alanyl-alanyl-alanine)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130059-78-8 |
Source


|
| Record name | Poly(lysine(alanyl-alanyl-alanine)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
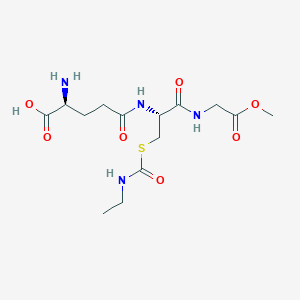
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
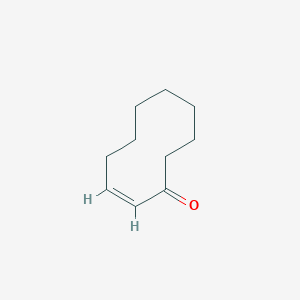
![(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione](/img/structure/B161963.png)
